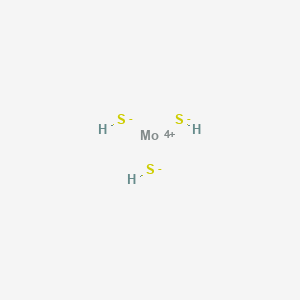
Molybdenum(4+);sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum(4+);sulfanide, also known as molybdenum disulfide, is a compound with the chemical formula MoS₂. It is a two-dimensional layered material that exhibits unique properties, making it valuable in various applications. Molybdenum disulfide is known for its excellent lubricating properties, high thermal stability, and electrical conductivity .
準備方法
Synthetic Routes and Reaction Conditions
Molybdenum disulfide can be synthesized through several methods, including chemical vapor deposition, hydrothermal synthesis, and mechanical exfoliation. One common method involves the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at high temperatures. The reaction is as follows:
MoO3+2H2S→MoS2+2H2O
Industrial Production Methods
In industrial settings, molybdenum disulfide is often produced by roasting molybdenite ore (MoS₂) in the presence of oxygen to form molybdenum trioxide, which is then reduced with hydrogen sulfide to produce molybdenum disulfide .
化学反応の分析
Types of Reactions
Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum disulfide can be oxidized to form molybdenum trioxide (MoO₃) using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced back to molybdenum metal using reducing agents like hydrogen gas.
Substitution: Molybdenum disulfide can react with halogens to form molybdenum halides.
Major Products
Oxidation: MoS₂ + 3O₂ → 2MoO₃ + 2SO₂
Reduction: MoS₂ + 4H₂ → Mo + 2H₂S
Substitution: MoS₂ + 3Cl₂ → MoCl₆ + 2S
科学的研究の応用
Molybdenum disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biology: Molybdenum disulfide is being explored for its potential in biosensors and bioimaging.
Medicine: Research is ongoing into its use in drug delivery systems and cancer therapy.
Industry: It is widely used as a solid lubricant in machinery and as an additive in lubricating oils.
作用機序
The mechanism by which molybdenum disulfide exerts its effects is primarily through its layered structure, which allows for easy intercalation and deintercalation of ions. This property is particularly useful in applications such as energy storage and catalysis. The molecular targets and pathways involved include the interaction with hydrogen ions in hydrogen evolution reactions and the facilitation of electron transfer processes .
類似化合物との比較
Molybdenum disulfide is often compared with other transition metal dichalcogenides such as tungsten disulfide (WS₂) and titanium disulfide (TiS₂). While all these compounds share similar layered structures, molybdenum disulfide is unique due to its higher electrical conductivity and better catalytic properties. Other similar compounds include:
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
- Rhenium disulfide (ReS₂)
Molybdenum disulfide stands out for its combination of lubricating properties, thermal stability, and electrical conductivity, making it a versatile material for various applications .
特性
CAS番号 |
437609-07-9 |
|---|---|
分子式 |
H3MoS3+ |
分子量 |
195.2 g/mol |
IUPAC名 |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
InChIキー |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
正規SMILES |
[SH-].[SH-].[SH-].[Mo+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
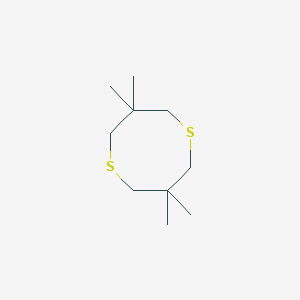
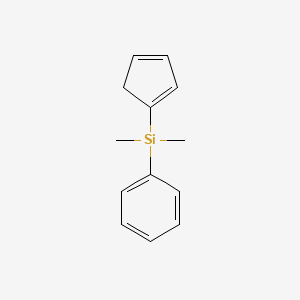
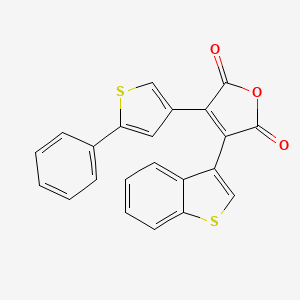


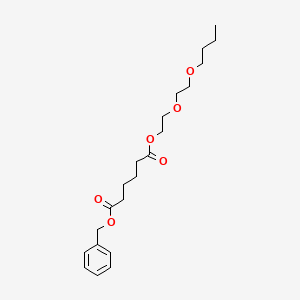
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
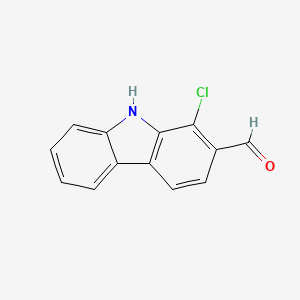
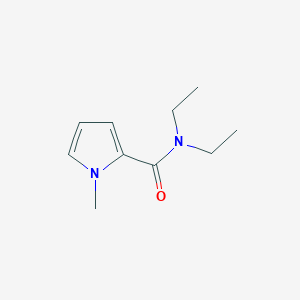
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
